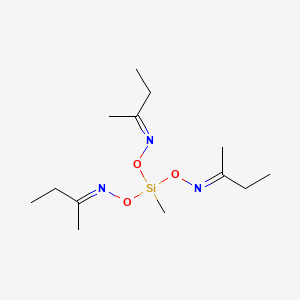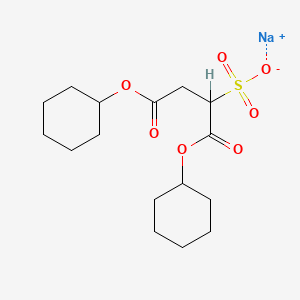
Perfluoro-1,2-dimetilciclohexano
Descripción general
Descripción
Perfluoro-1,2-dimethylcyclohexane is a highly fluorinated organic compound with the molecular formula C₈F₁₆ and a molecular weight of 400.0601 g/mol . This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Perfluoro-1,2-dimethylcyclohexane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) due to its unique magnetic properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its high chemical stability and low reactivity.
Métodos De Preparación
The synthesis of Perfluoro-1,2-dimethylcyclohexane typically involves the fluorination of cyclohexane derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF₃) under controlled conditions . Industrial production methods may involve the use of specialized reactors to handle the highly reactive fluorine gas and ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Perfluoro-1,2-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of partially fluorinated cyclohexane derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specialized catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism by which Perfluoro-1,2-dimethylcyclohexane exerts its effects is primarily related to its high degree of fluorination. The presence of multiple fluorine atoms increases the compound’s electron-withdrawing capacity, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as its interaction with biological membranes in medical applications or its role as a catalyst in chemical reactions .
Comparación Con Compuestos Similares
Perfluoro-1,2-dimethylcyclohexane can be compared with other highly fluorinated compounds, such as:
Perfluorooctane (C₈F₁₈): Similar in its high degree of fluorination but differs in its linear structure compared to the cyclic structure of Perfluoro-1,2-dimethylcyclohexane.
Perfluorodecalin (C₁₀F₁₈): Another cyclic perfluorinated compound, but with a different ring structure and additional fluorine atoms.
Perfluorocyclohexane (C₆F₁₂): Shares the cyclohexane core but has fewer fluorine atoms and lacks the trifluoromethyl groups.
These comparisons highlight the unique structural features and properties of Perfluoro-1,2-dimethylcyclohexane, which contribute to its distinct chemical behavior and applications.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16/c9-1(7(19,20)21)2(10,8(22,23)24)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBZJUJZNRLHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870500 | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
306-98-9 | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-1,2-dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of perfluoro-1,2-dimethylcyclohexane influence its plasma polymerization compared to other perfluorocyclohexane monomers?
A1: The research by Friedrich et al. [] demonstrates that the structure of substituted perfluorocyclohexane monomers significantly affects the final composition of the plasma polymer. Specifically, they found that increasing the number of trifluoromethyl (-CF3) substituents on the cyclohexane ring leads to a higher concentration of -CF3 functionalities in the resulting plasma polymer. Therefore, perfluoro-1,2-dimethylcyclohexane, having two -CF3 groups, would likely yield a plasma polymer with a higher relative abundance of -CF3 groups compared to perfluorocyclohexane or perfluoromethylcyclohexane. This difference in composition directly impacts the plasma polymer's properties, potentially affecting its hydrophobicity, thermal stability, and refractive index.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)




